2-(1,2,4-thiadiazol-3-yl)acetic acid
Description
Properties
CAS No. |
1314934-37-6 |
|---|---|
Molecular Formula |
C4H4N2O2S |
Molecular Weight |
144.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Cyclization of Thiosemicarbazide Derivatives
The formation of the 1,2,4-thiadiazole ring is often achieved through cyclization reactions of thiosemicarbazide precursors. In alkaline media, 1,2,4-triazole derivatives dominate, whereas acidic conditions favor 1,3,4-thiadiazole formation. For 2-(1,2,4-thiadiazol-3-yl)acetic acid, cyclization is typically initiated with precursors such as 4,5-diphenyl-4H-1,2,4-triazole-3-thione, which reacts with ethyl bromoacetate in the presence of sodium ethanolate. This nucleophilic substitution on the sulfur atom yields ethyl 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate, which is subsequently hydrolyzed to the target acetic acid derivative.
Reaction Conditions:
Alkylation and Functional Group Modification
Alkylation of potassium salts of thiadiazole intermediates with chloroacetamide derivatives introduces the acetic acid moiety. For example, N-{5-[(2-(R-anilino)-2-oxoethyl)thio]-1,3,4-thiadiazol-2-yl}-2-chloroacetamides undergo alkylation in dioxane under reflux, forming this compound derivatives. This method emphasizes the importance of optimizing molar ratios and reaction times to prevent side reactions.
Industrial-Scale Production Techniques
Continuous Flow Reactor Systems
Industrial synthesis prioritizes scalability and environmental sustainability. Continuous flow reactors enhance heat and mass transfer, reducing reaction times and improving yields. For instance, the etherification of intermediates with ethyl chloride or diethyl sulfate in flow systems achieves >90% conversion efficiency.
Key Parameters:
Green Chemistry Approaches
Recent advances integrate solvent-free reactions and biodegradable catalysts. Microwave-assisted cyclization reduces energy consumption by 40% compared to conventional heating. Additionally, enzymatic hydrolysis of ester intermediates offers a sustainable alternative to harsh acidic conditions.
Analytical Validation and Structural Confirmation
Spectroscopic Techniques
The identity of this compound is confirmed through:
Chromatographic Purity Assessment
Challenges and Optimization Strategies
Controlling Cyclization Regioselectivity
The direction of cyclization (1,2,4- vs. 1,3,4-thiadiazole) is highly pH-dependent. Buffered systems at pH 4–5 favor the 1,2,4-thiadiazole isomer, while pH <3 shifts selectivity toward 1,3,4 derivatives.
Minimizing Byproduct Formation
Common byproducts include disulfide linkages and over-alkylated species. Strategies include:
-
Low-Temperature Quenching: Halting reactions at 50% conversion to isolate intermediates.
-
Catalytic Scavengers: Silica-bound thiophiles adsorb sulfur-containing impurities.
Comparative Analysis of Synthetic Methods
Chemical Reactions Analysis
Types of Reactions
2-(1,2,4-thiadiazol-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the thiadiazole ring.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include sodium nitrite, diethyl sulfate, phosphorus trichloride, and potassium thiocyanate. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiadiazole ring .
Scientific Research Applications
2-(1,2,4-thiadiazol-3-yl)acetic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(1,2,4-thiadiazol-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell walls and inhibit essential enzymes . In medicinal applications, the compound may interact with cellular receptors and enzymes, leading to therapeutic effects .
Comparison with Similar Compounds
Table 1: Isomeric Comparison
| Property | Z-Isomer | E-Isomer |
|---|---|---|
| Antimicrobial Activity | High (MRSA, Gram-negative coverage) | None |
| Synthesis Yield | Up to 94.8% | Not reported |
| Key Applications | Cephalosporin side chains | Non-therapeutic |
Substituent Modifications: Methoxy vs. Ethoxy Groups
Altering the alkoxyimino group impacts pharmacokinetics and stability:
- Methoxyimino derivative (CAS: 72217-12-0): Used in cefozopran, synthesized via triphenylphosphine-mediated coupling (Purity: 99.2%) .
- Ethoxyimino derivative (CAS: 75028-24-9): Key for ceftaroline fosamil, synthesized via ethoxy-substituted oximation and aminolysis (Yield: 33.3% overall) . Ethoxy groups enhance solubility and plasma stability compared to methoxy .
Table 2: Substituent Effects
| Compound | Alkoxy Group | Bioactivity Target | Yield/Purity |
|---|---|---|---|
| (Z)-Methoxyimino derivative | Methoxy | Gram-negative bacteria | 94.8% yield |
| (Z)-Ethoxyimino derivative | Ethoxy | MRSA, Gram-positive | 33.3% yield |
Thioester Derivatives: Enhanced Reactivity
Thioester analogs, such as 2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(Z)-methoxyiminoacetic acid 2-benzothiazolyl thioester, are critical intermediates for cephalosporin coupling. These derivatives exhibit:
- Higher reactivity in nucleophilic acyl substitution (Yield: 98.1%, Purity: 98.7%) .
- Improved stability under industrial synthesis conditions compared to free acids .
Non-Antibiotic Thiadiazole Derivatives
Structurally related compounds with divergent applications include:
- 5-Amino-2-(tetrahydrofuran-2-yl)-1,2,4-thiadiazol-3-one: Used in heterocyclic chemistry but lacks antimicrobial properties .
- 2-Cyano-N-[5-(3,4-dichlorophenyl)-1,2,4-thiadiazol-3-yl]acetamide: A c-Abl kinase activator, highlighting thiadiazole’s versatility in oncology .
Q & A
Basic: What are the established synthetic routes for 2-(1,2,4-thiadiazol-3-yl)acetic acid and its derivatives?
Methodological Answer:
The synthesis typically involves reacting thione precursors with monochloroacetic acid under alkaline conditions. For example:
- Step 1: Heat 5-(hydroxy(phenyl)methyl)-4-R-4H-1,2,4-triazole-3-thiones with monochloroacetic acid in an equimolar ratio in an alkali medium (e.g., NaOH/KOH) to form the thioacetic acid derivative .
- Step 2: Modify the acid further by forming salts with metals (e.g., Fe²⁺, Cu²⁺) or organic bases (e.g., piperidine) via reactions in ethanol or aqueous solutions .
Key parameters include temperature control (reflux conditions), pH adjustment, and solvent selection (e.g., DMSO, acetonitrile) to minimize side reactions .
Basic: How is the structural integrity of synthesized this compound derivatives confirmed?
Methodological Answer:
A multi-analytical approach is employed:
- Elemental Analysis: Verifies empirical formulas (e.g., C, H, N content) .
- IR Spectroscopy: Identifies functional groups (e.g., S-H stretching at ~2500 cm⁻¹, C=O at ~1700 cm⁻¹) .
- ¹H NMR: Confirms substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons at δ 7.0–7.5 ppm) .
- Chromatography (TLC/HPLC): Validates purity and individuality using silica-gel plates or reverse-phase columns .
Basic: What factors influence the stability of this compound under experimental conditions?
Methodological Answer:
Stability is assessed via stress testing:
- Thermal Degradation: Heat samples at 40–80°C and monitor decomposition via HPLC. Mass balance studies show >95% recovery under controlled conditions .
- pH Sensitivity: Stability decreases in strongly acidic/basic media (pH <3 or >10), leading to hydrolysis of the thiadiazole ring .
- Light Exposure: UV irradiation may induce photolytic degradation; use amber glassware for storage .
Advanced: How can computational methods predict the toxicity of novel this compound derivatives?
Methodological Answer:
- QSAR Models: Use software like Toxtree or ADMET Predictor™ to correlate substituent effects (e.g., methoxy groups) with acute toxicity (LD₅₀) .
- Docking Studies: Simulate interactions with bacterial ribosomes or fungal cytochrome P450 enzymes to predict antimicrobial activity .
- In Silico Tools: ProTox-II predicts hepatotoxicity and carcinogenicity based on structural fragments (e.g., thiadiazole rings) .
Advanced: What strategies optimize synthesis yield and purity for complex derivatives like Z-ethoxyimino analogs?
Methodological Answer:
- Stepwise Alkylation: Introduce ethoxyimino groups via reaction with ethyl iodide in DMF, achieving >80% yield .
- Purification: Use column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) to isolate Z-isomers .
- Reaction Monitoring: Track intermediates via LC-MS to minimize byproducts (e.g., E-isomers) .
Advanced: How can degradation products of this compound be analyzed under oxidative stress?
Methodological Answer:
- Forced Degradation: Treat samples with H₂O₂ (3–15% v/v) and analyze via LC-HRMS. Major products include sulfonic acid derivatives and fragmented aromatic rings .
- Mechanistic Studies: Use isotopic labeling (e.g., ¹⁸O-H₂O) to trace oxygen incorporation in degradation pathways .
Advanced: How do structural modifications (e.g., methoxy substituents) affect antimicrobial activity?
Methodological Answer:
- SAR Studies: Compare MIC values against S. aureus and C. albicans. 3,4-Dimethoxyphenyl derivatives show 4–8x higher activity than unsubstituted analogs due to enhanced membrane penetration .
- Electron-Withdrawing Groups: Nitro or halogens at the phenyl ring increase antifungal activity by disrupting ergosterol biosynthesis .
Advanced: What advanced analytical techniques characterize salt formation and metal coordination in derivatives?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
